1,1-Dichloro-1,2,2,3,3,3-hexafluoropropane
Overview
Description
1,1-Dichloro-1,2,2,3,3,3-hexafluoropropane is an organofluorine compound with the molecular formula C₃Cl₂F₆. It is a colorless liquid with a relatively low boiling point of 36.1°C at standard atmospheric pressure . This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-1,2,2,3,3,3-hexafluoropropane can be synthesized through the reaction of hexafluoropropene with chlorine gas. The reaction typically occurs under controlled conditions, including moderate temperatures and the presence of a catalyst to facilitate the chlorination process .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination of hexafluoropropene. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas and the reactivity of hexafluoropropene .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloro-1,2,2,3,3,3-hexafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different fluorinated hydrocarbons.
Oxidation Reactions: It can undergo oxidation to form various oxidized products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed:
Substitution: Formation of iodofluoropropane derivatives.
Reduction: Formation of hexafluoropropane.
Oxidation: Formation of hexafluoropropane derivatives with oxygen-containing functional groups.
Scientific Research Applications
1,1-Dichloro-1,2,2,3,3,3-hexafluoropropane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in studies involving fluorinated compounds and their biological interactions.
Medicine: Investigated for potential use in drug delivery systems due to its stability and unique properties.
Industry: Utilized in the production of specialty chemicals and as a refrigerant in cooling systems.
Mechanism of Action
The mechanism of action of 1,1-dichloro-1,2,2,3,3,3-hexafluoropropane involves its interaction with molecular targets through its fluorine and chlorine atoms. These interactions can lead to the formation of stable complexes with various substrates. The pathways involved include halogen bonding and van der Waals interactions, which contribute to its effectiveness in different applications .
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoropropane: Similar in structure but lacks chlorine atoms.
2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane: Another chlorinated fluoropropane with different chlorine atom positions.
Uniqueness: 1,1-Dichloro-1,2,2,3,3,3-hexafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Properties
IUPAC Name |
1,1-dichloro-1,2,2,3,3,3-hexafluoropropane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl2F6/c4-2(5,8)1(6,7)3(9,10)11 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKLGBFKHKIUKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(Cl)Cl)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2F6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181729 | |
Record name | 1,1-Dichloro-1,2,2,3,3,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.93 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2729-28-4 | |
Record name | 1,1-Dichloro-1,2,2,3,3,3-hexafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2729-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dichloro-1,2,2,3,3,3-hexafluoropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002729284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dichloro-1,2,2,3,3,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dichloro-1,2,2,3,3,3-hexafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.495 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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